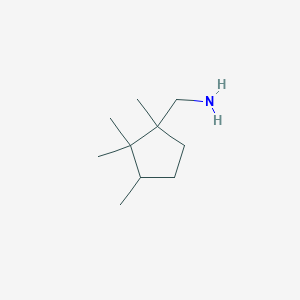![molecular formula C10H22N2 B13332389 {4-[(Ethylamino)methyl]cyclohexyl}methanamine](/img/structure/B13332389.png)
{4-[(Ethylamino)methyl]cyclohexyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine: is an organic compound with the molecular formula C10H22N2 It is a derivative of cyclohexylamine, featuring an aminomethyl group attached to the cyclohexyl ring and an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine involves the reductive amination of 4-(aminomethyl)cyclohexanone with ethanamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Amine Alkylation: Another approach involves the alkylation of 4-(aminomethyl)cyclohexylamine with ethyl bromide or ethyl iodide under basic conditions, such as using sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may result in the formation of corresponding imines or nitriles.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.
Substitution: N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic properties.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, such as enzyme inhibitors or receptor agonists. Its ability to interact with biological targets makes it valuable in drug discovery and development.
Medicine: N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine has potential applications in medicinal chemistry, particularly in the design of new drugs for treating neurological disorders or infections. Its structural features enable it to cross biological membranes and interact with specific molecular targets.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and coatings. Its reactivity and stability make it suitable for various manufacturing processes, including the creation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transmission and affecting neurological functions.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: A simpler analog with a single amino group attached to the cyclohexyl ring.
4-(Aminomethyl)cyclohexylamine: A compound with an aminomethyl group attached to the cyclohexyl ring, similar to the parent structure of N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine.
N-Methylcyclohexylamine: A derivative with a methyl group attached to the nitrogen atom of cyclohexylamine.
Uniqueness: N-((4-(Aminomethyl)cyclohexyl)methyl)ethanamine stands out due to its dual functional groups, which provide enhanced reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple research and industrial applications.
Eigenschaften
Molekularformel |
C10H22N2 |
|---|---|
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
N-[[4-(aminomethyl)cyclohexyl]methyl]ethanamine |
InChI |
InChI=1S/C10H22N2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h9-10,12H,2-8,11H2,1H3 |
InChI-Schlüssel |
UYVDNMKAGCMSOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1CCC(CC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


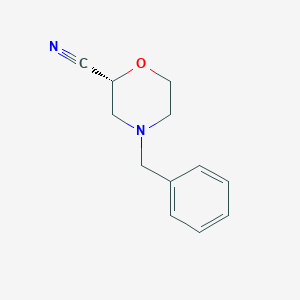
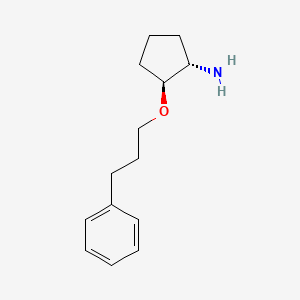
amine](/img/structure/B13332329.png)

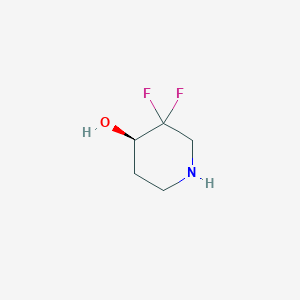
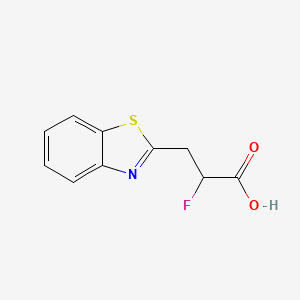
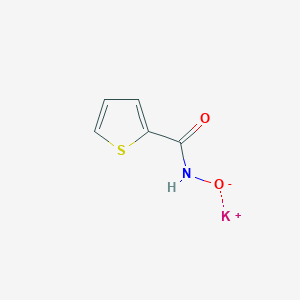

![2-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid](/img/structure/B13332360.png)

![1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13332362.png)
![3-Bromo-4,5,7,8-tetrahydropyrazolo[1,5-d][1,4]oxazepine](/img/structure/B13332367.png)

